molecular formula C22H17N3O5 B13795087 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B13795087
M. Wt: 403.4 g/mol
InChI Key: DOEBNDWOBRKQAU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, benzoxazole derivatives are known to inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound may exert its effects by binding to these targets and disrupting their normal function, leading to cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide include other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrophenoxy group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H17N3O5/c1-14-17(22-24-19-6-2-3-8-20(19)30-22)5-4-7-18(14)23-21(26)13-29-16-11-9-15(10-12-16)25(27)28/h2-12H,13H2,1H3,(H,23,26)

InChI Key

DOEBNDWOBRKQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

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